molecular formula C27H44N2O2 B15186108 Palmitoyl methoxytryptamine CAS No. 151922-15-5

Palmitoyl methoxytryptamine

Cat. No.: B15186108
CAS No.: 151922-15-5
M. Wt: 428.6 g/mol
InChI Key: FZRCDVTXEASFSU-UHFFFAOYSA-N
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Description

Palmitoyl methoxytryptamine is a compound that combines the fatty acid palmitic acid with methoxytryptamine, a derivative of tryptamine. This compound is known for its role in various biological processes and is often used in cosmetic products for its skin-conditioning properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitoyl methoxytryptamine typically involves the acylation of methoxytryptamine with palmitic acid. This process can be carried out using a variety of reagents and conditions. One common method involves the use of dichloromethane as a solvent, with acetic anhydride and a catalyst such as 4-dimethylaminopyridine (4-DMAP) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Palmitoyl methoxytryptamine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the methoxy group or the tryptamine moiety.

    Reduction: This can affect the carbonyl group in the palmitoyl moiety.

    Substitution: This can occur at the methoxy group or the tryptamine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

Palmitoyl methoxytryptamine exerts its effects through the modification of proteins via palmitoylation. This process involves the attachment of the palmitoyl group to cysteine residues on target proteins, affecting their localization, stability, and interactions with other cellular components . The molecular targets include various enzymes and receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palmitoyl methoxytryptamine is unique due to its combination of a fatty acid and a tryptamine derivative, which allows it to participate in both lipid and protein modification processes. This dual functionality makes it a valuable compound for studying complex biological systems and developing therapeutic applications.

Properties

CAS No.

151922-15-5

Molecular Formula

C27H44N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexadecanamide

InChI

InChI=1S/C27H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27(30)28-20-19-23-22-29-26-18-17-24(31-2)21-25(23)26/h17-18,21-22,29H,3-16,19-20H2,1-2H3,(H,28,30)

InChI Key

FZRCDVTXEASFSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC

Origin of Product

United States

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